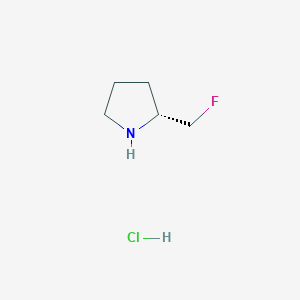

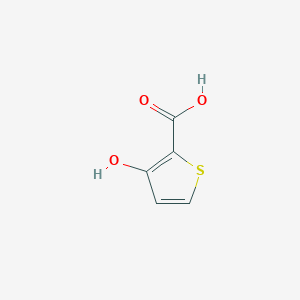

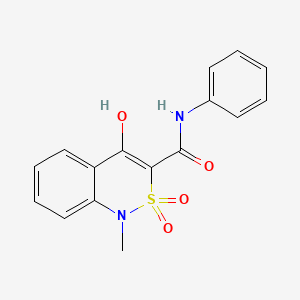

![molecular formula C7H8N2O B1395638 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 1000981-77-0](/img/structure/B1395638.png)

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one

Descripción general

Descripción

Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .Chemical Reactions Analysis

The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Aplicaciones Científicas De Investigación

Insecticidal Bioactivities

A study by Zhang et al. (2019) explored the insecticidal properties of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives. These compounds showed promising insecticidal activities against brown planthopper, cowpea aphids, and carmine spider mite at various concentrations. The study highlights the potential of these compounds in agricultural pest control applications (Zhang et al., 2019).

Antimicrobial Agents

Salhi et al. (2020) synthesized new derivatives of dihydroimidazo[1,2-a]pyridines and evaluated their antibacterial and antifungal activities. These compounds exhibited potent antimicrobial properties, suggesting their potential as new classes of antimicrobial agents (Salhi et al., 2020).

Medicinal Chemistry Applications

Schmid et al. (2006) reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These compounds, derived from a three-dimensional molecular scaffold, have potential applications in medicinal chemistry for the development of small molecules that can interact with biological targets (Schmid et al., 2006).

X-Ray Mapping in Heterocyclic Design

Rybakov et al. (2000) conducted an X-ray diffraction study to determine the crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride. This research contributes to the understanding of the structural properties of such compounds, which is essential in heterocyclic design (Rybakov et al., 2000).

Acyl Transfer Catalysts

Birman et al. (2004) demonstrated that 2,3-dihydroimidazo[1,2-a]pyridine can act as an effective acyl transfer catalyst. Its chiral 2-phenyl derivatives were shown to be potent catalysts for the kinetic resolution of secondary benzylic alcohols, offering new opportunities in asymmetric synthesis (Birman et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUSLUFJIJLMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717043 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

CAS RN |

1000981-77-0 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

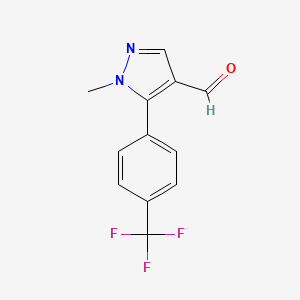

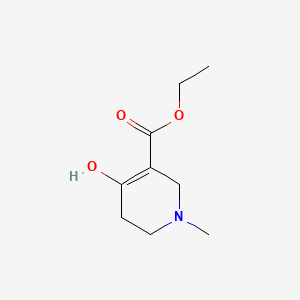

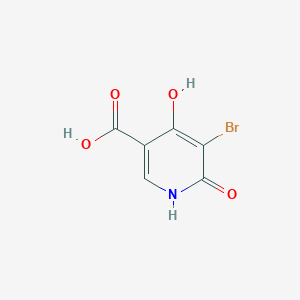

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)